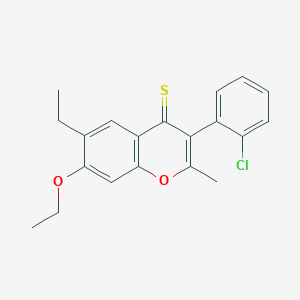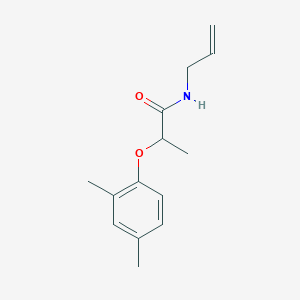
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-2-methyl-4H-chromene-4-thione
説明
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-2-methyl-4H-chromene-4-thione, commonly known as Cetirizine, is a second-generation antihistamine drug used to treat allergies, hay fever, and other respiratory disorders. It is a potent H1 receptor antagonist that selectively blocks the histamine H1 receptor, thereby reducing the symptoms of allergic reactions.
作用機序
Cetirizine is a selective H1 receptor antagonist that blocks the histamine H1 receptor, thereby reducing the allergic response. Histamine is a chemical released by the immune system in response to allergens, which causes the symptoms of allergic reactions. Cetirizine binds to the H1 receptor, preventing histamine from binding to the receptor and reducing the allergic response. Cetirizine is a non-sedating antihistamine, which means it does not cause drowsiness.
Biochemical and Physiological Effects:
Cetirizine has been shown to have a good safety profile and is well-tolerated by most patients. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within one hour. Cetirizine is metabolized in the liver and excreted in the urine. It has a half-life of about 8 hours and is eliminated from the body within 24 hours. Cetirizine has been shown to have minimal interaction with other drugs and is safe to use in combination with other medications.
実験室実験の利点と制限
Cetirizine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and is commercially available in various forms. Cetirizine has been extensively studied and has a good safety profile, making it an ideal candidate for use in animal studies. However, Cetirizine has some limitations for use in lab experiments. It has a short half-life and is rapidly eliminated from the body, which can make it difficult to maintain a consistent plasma concentration in animal studies. Additionally, Cetirizine has a relatively low potency compared to other H1 receptor antagonists, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the research and development of Cetirizine. One potential application is in the treatment of cancer, where Cetirizine has been shown to have anticancer properties. Cetirizine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy. Another potential application is in the treatment of Alzheimer's disease, where Cetirizine has been shown to improve cognitive function in animal studies. Cetirizine has also been studied for its potential use in the treatment of Parkinson's disease, where it has been shown to reduce neuroinflammation and improve motor function in animal studies. Further research is needed to explore these potential applications of Cetirizine and to determine its effectiveness in human trials.
Conclusion:
Cetirizine is a well-established antihistamine drug used to treat allergies, hay fever, and other respiratory disorders. It has a known mechanism of action and is well-tolerated by most patients. Cetirizine has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for the research and development of Cetirizine, including its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to explore these potential applications and to determine the effectiveness of Cetirizine in human trials.
科学的研究の応用
Cetirizine has been extensively studied in the field of pharmacology and medicine. It is widely used in the treatment of allergic rhinitis, urticaria, and other allergic disorders. Cetirizine has been shown to be effective in reducing the symptoms of allergic reactions such as sneezing, itching, and runny nose. It is also used in the treatment of asthma, where it helps to reduce airway inflammation and improve lung function. Cetirizine has been studied for its potential use in the treatment of various other diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-2-methylchromene-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO2S/c1-4-13-10-15-18(11-17(13)22-5-2)23-12(3)19(20(15)24)14-8-6-7-9-16(14)21/h6-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZTUBQXXJPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=S)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-2-methyl-4H-chromene-4-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4652477.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4652478.png)
![N-(4-acetylphenyl)-2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4652485.png)
![1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4652488.png)
![5-{2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4652505.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4652511.png)
![4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B4652513.png)
![2-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4652524.png)
amine hydrochloride](/img/structure/B4652532.png)
![ethyl 4-(1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate](/img/structure/B4652539.png)
![methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B4652547.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4652562.png)

![4-{[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4652570.png)